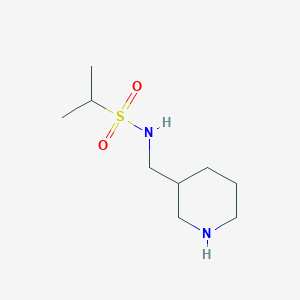

N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Description

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c1-8(2)14(12,13)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNQRTSBKKXNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide is characterized by the following chemical formula:

- Molecular Formula : C₈H₁₈N₂O₂S

- CAS Number : 1132-61-2

The compound features a piperidine ring and a sulfonamide group, which are crucial for its biological interactions. The sulfonamide moiety is known for its role in various pharmacological applications, including antibacterial and antidiabetic activities.

The biological activity of N-(Piperidin-3-ylmethyl)propane-2-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes.

- Regulation of Gene Expression : It may influence the expression of genes related to glucose metabolism and insulin signaling, thereby contributing to its antidiabetic properties.

- Cell Signaling Modulation : The compound interacts with various signaling pathways, potentially affecting cell proliferation and apoptosis.

Antidiabetic Effects

Recent studies have highlighted the potential of N-(Piperidin-3-ylmethyl)propane-2-sulfonamide as an antidiabetic agent. For instance, it has been reported to regulate thioredoxin-interacting protein (TXNIP) expression, which plays a significant role in glucose regulation. In mouse models, treatment with this compound led to:

- Reduced Glucagon Secretion : This effect helps lower blood glucose levels.

- Decreased Hepatic Glucose Production : Resulting in improved glycemic control.

Table 1 summarizes the findings from various studies on its antidiabetic effects:

Anticancer Activity

In addition to its metabolic effects, N-(Piperidin-3-ylmethyl)propane-2-sulfonamide has demonstrated potential anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 2 details the anticancer activity observed in vitro:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.91 | Induction of apoptosis |

| H1975 (lung cancer) | 0.442 | Cell cycle arrest at G2/M phase |

Study on Antidiabetic Effects

A study by Thielen et al. (2020) investigated the effects of N-(Piperidin-3-ylmethyl)propane-2-sulfonamide on diabetic mice. The results indicated that the compound effectively lowered blood glucose levels and improved insulin sensitivity compared to standard treatments like metformin.

Study on Anticancer Effects

Another significant study focused on the compound's anticancer properties against MCF-7 cells. The results showed that it not only inhibited cell growth but also increased caspase levels, indicating enhanced apoptosis compared to control treatments.

Scientific Research Applications

Orexin Receptor Modulation

N-(piperidin-3-ylmethyl)propane-2-sulfonamide has been identified as an orexin type 2 receptor agonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that interact with this receptor have potential therapeutic applications in:

- Sleep Disorders : Modulating orexin receptors may help treat conditions like narcolepsy and insomnia.

- Obesity : By influencing appetite regulation, this compound could play a role in obesity management.

Pharmaceutical Intermediates

The compound can serve as a valuable intermediate in synthesizing other biologically active molecules. Its sulfonamide functionality allows for further chemical modifications, leading to derivatives with enhanced pharmacological properties or reduced side effects .

Cell Culture Studies

N-(piperidin-3-ylmethyl)propane-2-sulfonamide is utilized as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels (6–8.5). This property is essential for experiments requiring stable conditions for cellular reactions .

Investigating Biological Pathways

Research has focused on understanding how this compound interacts with various biological targets. Techniques such as molecular docking and receptor binding assays have been employed to elucidate its mechanism of action and potential therapeutic effects .

Case Study 1: Orexin Receptor Agonism

A study demonstrated that derivatives of N-(piperidin-3-ylmethyl)propane-2-sulfonamide exhibited significant agonistic activity at the orexin type 2 receptor, leading to increased wakefulness in animal models. This finding suggests its potential application in treating sleep-related disorders .

Case Study 2: Buffering Agent Efficacy

In cell culture experiments, N-(piperidin-3-ylmethyl)propane-2-sulfonamide was evaluated as a buffering agent alongside traditional buffers like MOPS. Results indicated comparable efficacy in maintaining pH stability during cellular processes, highlighting its utility in biological research settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Key Observations :

- Core Sulfonamide Group : All compounds share the propane-2-sulfonamide backbone, critical for hydrogen bonding and solubility.

- Substituent Diversity : The piperidin-3-ylmethyl group in the target compound contrasts with indole (6d in ), pyrazole (6d in ), and pyridine () moieties in analogs. These substituents influence electronic properties and steric bulk.

- Synthetic Efficiency : Compound 6d from achieved a 75% yield, higher than its analogs (e.g., 45% for 6f in ), likely due to favorable reaction kinetics with the p-tolyl group.

Physicochemical Properties

- Bromine in N-(5-bromopyridin-3-yl)propane-2-sulfonamide increases molar mass (279.15 g/mol) and may enhance halogen bonding in biological systems.

- NMR Profiles :

Preparation Methods

Direct Sulfonamide Formation via Nucleophilic Substitution

One of the most straightforward methods involves the nucleophilic substitution of a suitable propane-2-sulfonyl chloride with a piperidin-3-ylmethylamine derivative. This approach typically proceeds under mild basic conditions, such as in the presence of triethylamine or pyridine, to facilitate the formation of the sulfonamide bond.

Propane-2-sulfonyl chloride + Piperidin-3-ylmethylamine → N-(piperidin-3-ylmethyl)propane-2-sulfonamide

- The reaction generally occurs at low temperatures (0–25°C) to avoid side reactions.

- Solvents such as dichloromethane or tetrahydrofuran are preferred.

- Yields reported are typically in the range of 70–85%.

Stepwise Synthesis via Intermediate Sulfonyl Chlorides

An alternative involves synthesizing the propane-2-sulfonamide intermediate first, followed by amination with piperidin-3-ylmethylamine:

- Step 1: Synthesis of propane-2-sulfonyl chloride from propane-2-sulfonic acid using chlorinating agents such as thionyl chloride or oxalyl chloride.

- Step 2: Nucleophilic attack of piperidin-3-ylmethylamine on the sulfonyl chloride to form the final sulfonamide.

- High purity of intermediates.

- Better control over reaction conditions.

| Step | Reagents | Conditions | Yield (%) | References |

|---|---|---|---|---|

| 1 | Propane-2-sulfonic acid + SOCl₂ | Reflux, 4–6 hours | 75–85 | , |

| 2 | Propane-2-sulfonyl chloride + Piperidin-3-ylmethylamine | RT, 2–4 hours | 70–85 | , |

Microwave-Assisted Synthesis

Recent advances have demonstrated the efficiency of microwave irradiation in accelerating sulfonamide synthesis, reducing reaction times significantly.

Microwave-Assisted Nucleophilic Substitution

Data Summary

| Method | Reaction Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted direct coupling | 5–15 min | 100–150°C | 80–95 |

Advantages of Microwave Methods

- Reduced reaction times from hours to minutes.

- Improved yields and purity.

- Lower solvent consumption and energy efficiency.

Enzymatic and Green Chemistry Approaches

Although less common, recent research explores enzyme-catalyzed sulfonamide formation and solvent-free microwave protocols, aligning with green chemistry principles.

Enzymatic Catalysis

- Use of sulfonyl transferases or amidotransferases to catalyze sulfonamide formation.

- Conditions: Aqueous media, ambient temperature.

- Challenges: Limited substrate scope and enzyme stability.

Solvent-Free Microwave Synthesis

- Direct mixing of reactants under microwave irradiation.

- Environmentally friendly with minimal solvent use.

- Yields comparable to traditional methods.

Summary Data Table of Preparation Methods

Q & A

Q. What is the role of N-(piperidin-3-ylmethyl)propane-2-sulfonamide in modulating AMPA receptors, and what experimental models are typically used to study its activity?

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide functions as a positive allosteric modulator (PAM) of AMPA receptors, enhancing ion channel currents by stabilizing the active conformation of the receptor. This mechanism is critical for studying synaptic plasticity and cognitive disorders. Experimental models include:

- In vitro assays : Recombinant GluA1, GluA2, or GluA4 subunits co-expressed with auxiliary proteins (e.g., Stargazin or γ8) in HEK293 cells to measure potentiation efficacy .

- Electrophysiology : Patch-clamp techniques to quantify glutamate-evoked currents and desensitization kinetics .

- In vivo models : Behavioral tests (e.g., Morris water maze) in rodents to assess cognitive enhancement .

Q. What synthetic routes are reported for synthesizing N-(piperidin-3-ylmethyl)propane-2-sulfonamide, and how is enantiomeric purity ensured?

Synthesis typically involves sulfonylation of a piperidine intermediate. Key steps include:

- Sulfonamide formation : Reacting propane-2-sulfonyl chloride with a piperidin-3-ylmethylamine precursor under basic conditions (e.g., 3-picoline or 3,5-lutidine) to improve yield .

- Enantiomeric purity : Chiral chromatography or crystallization to achieve >99% chemical purity and 100% enantiomeric excess, as validated by HPLC with chiral stationary phases .

Q. What analytical techniques are essential for characterizing the structural and chemical purity of N-(piperidin-3-ylmethyl)propane-2-sulfonamide?

- NMR spectroscopy : Confirms regiochemistry and stereochemistry (e.g., 1H/13C NMR for piperidine ring conformation) .

- X-ray crystallography : Resolves binding interactions with AMPA receptor subunits (e.g., ligand-receptor co-crystal structures) .

- HPLC-MS : Verifies chemical purity (>98%) and quantifies trace impurities .

Advanced Research Questions

Q. How do auxiliary proteins like TARPs influence the pharmacological efficacy of N-(piperidin-3-ylmethyl)propane-2-sulfonamide, and what methods are used to study these interactions?

Transmembrane AMPA receptor regulatory proteins (TARPs) such as Stargazin and γ8 are required for the compound’s activity. Their absence abolishes potentiation. Methods include:

- Co-expression systems : Transfecting HEK293 cells with GluA subunits and TARPs to measure current potentiation .

- Radioligand binding assays : Competitive displacement studies using [³H]LY393053 to assess TARP-dependent binding affinity .

- Cryo-EM : Structural analysis of receptor-PAM-TARP complexes to identify allosteric binding sites .

Q. What strategies can resolve discrepancies in potency data between in vitro recombinant receptor assays and in vivo behavioral models for this compound?

Discrepancies often arise from differences in auxiliary protein expression or blood-brain barrier penetration. Solutions include:

- Auxiliary protein profiling : Validate TARP isoforms (γ8 vs. Stargazin) in target brain regions using immunohistochemistry .

- Pharmacokinetic optimization : Adjust lipophilicity (logP) via prodrug strategies or formulation enhancements to improve CNS bioavailability .

- Dose-response correlation : Use microdialysis to measure brain concentrations alongside behavioral outcomes .

Q. How does the stereochemical configuration of N-(piperidin-3-ylmethyl)propane-2-sulfonamide affect its binding kinetics to AMPA receptor subunits?

The (S)-enantiomer exhibits higher affinity due to optimal hydrogen bonding with GluA2’s Leu650 and Thr651 residues. Methods to validate this include:

- Molecular docking : Simulations using GluA2 crystal structures (PDB: 5VHZ) to compare enantiomer binding poses .

- Kinetic assays : Surface plasmon resonance (SPR) to measure on/off rates for (R)- and (S)-enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.